

Hetrombopag Olamine for Chemotherapy-Induced Thrombocytopenia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hetrombopag olamine	
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Introduction

Chemotherapy-Induced Thrombocytopenia (CIT) is a frequent and significant complication arising from the myelosuppressive effects of cytotoxic cancer therapies. This condition, characterized by a marked decrease in platelet counts, elevates the risk of bleeding, often necessitates chemotherapy dose reductions or delays, and can ultimately compromise the efficacy of anticancer treatments.[1] The management of CIT represents a significant unmet clinical need.[2] **Hetrombopag olamine**, a novel, orally administered, small-molecule, non-peptide thrombopoietin receptor agonist (TPO-RA), has emerged as a promising therapeutic agent to address this challenge.[3][4] This technical guide provides an in-depth overview of the mechanism of action, clinical trial data, and experimental protocols related to the use of **hetrombopag olamine** for CIT.

Mechanism of Action

Hetrombopag olamine exerts its therapeutic effect by selectively targeting and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl.[2][4] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, hetrombopag binds to the transmembrane domain of the receptor. This binding event induces a conformational change in the TPO-R, leading to its dimerization and the activation of downstream intracellular signaling pathways.[4] Key pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-

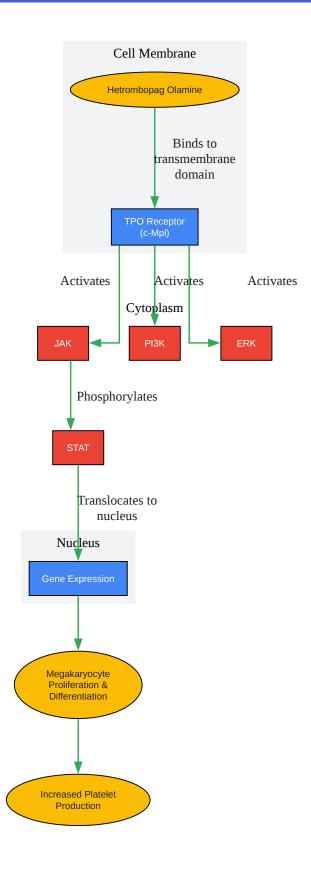






kinase (PI3K), and extracellular signal-regulated kinase (ERK) pathways.[4] The activation of these cascades stimulates the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately leading to an increase in platelet production and a rise in peripheral platelet counts.[4]





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Caption: Hetrombopag olamine signaling pathway.



Clinical Efficacy and Safety Data

Several clinical studies have evaluated the efficacy and safety of **hetrombopag olamine** in the management of CIT. The data from these trials are summarized below.

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Endpoint	Hetrombop ag Group	Placebo Group	Odds Ratio (95% CI) / Difference of Proportion (95% CI)	p-value	Reference
Proportion of Treatment Responders	60.7% (17/28)	12.9% (4/31)	10.44 (2.82– 38.65)	<0.001	[1][2]
Proportion of Patients Achieving Platelet Response and Resuming Chemotherap y within 14 Days	85.7% (24/28)	48.4% (15/31)	6.21 (1.69– 22.89)	0.003	[2]
Median Time to First Documented Platelet Response (days)	7.5	13.0	N/A	N/A	[2]

• Treatment Responder Definition: Patients who could resume their planned chemotherapy with a platelet count of ≥100 × 10⁹/L within 14 days of the first dose of study treatment, and complete two consecutive planned chemotherapy cycles without any modification to the



chemotherapy regimen (i.e., dose reduction of \geq 15%, delay of \geq 4 days, or discontinuation) or the need for rescue therapy due to thrombocytopenia.[2]

Retrospective and Comparative Studies

Study Comparison	Key Efficacy Findings	Reference
Hetrombopag + rhTPO vs. Monotherapy	The combination therapy group had a significantly higher treatment response rate (94.4%) compared to hetrombopag (70.3%), rhTPO (70.3%), and rhIL-11 (66.0%) monotherapy groups (p<0.05).	[4]
Hetrombopag in Lymphoma and Multiple Myeloma	The median time for platelet recovery to ≥75×10°/L and ≥100×10°/L was 7 and 9 days, respectively. 50% of patients avoided platelet transfusion.	[5][6]

Safety Profile

Adverse Event (Grade ≥3)	Hetrombopag Group	Placebo Group	Reference
Any Grade ≥3 AE	35.7% (10/28)	38.7% (12/31)	[1][7]
Decreased Neutrophil Count	35.7% (10/28)	35.5% (11/31)	[1][7]
Decreased White Blood Cell Count	17.9% (5/28)	19.4% (6/31)	[1][7]
Serious Adverse Events	3.6% (1/28)	9.7% (3/31)	[1][7]

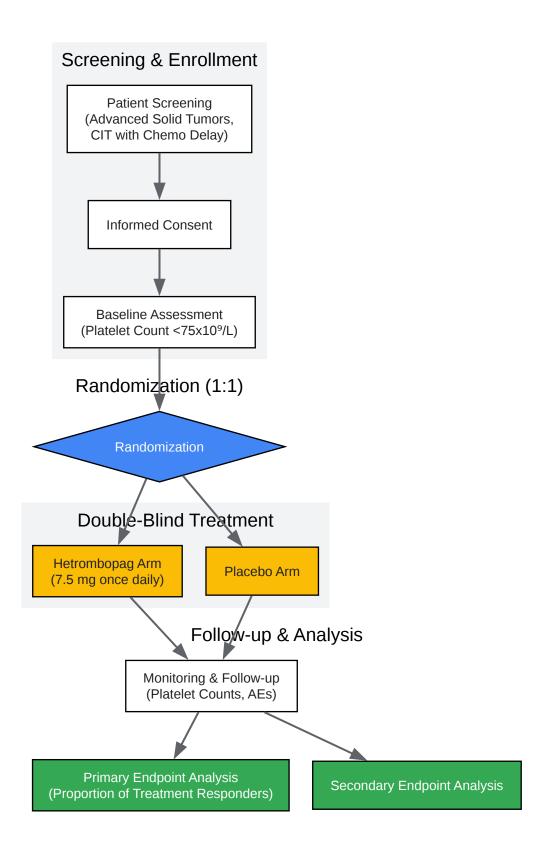
Experimental Protocols



Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT03976882)

- Objective: To evaluate the efficacy and safety of hetrombopag for the management of CIT in patients with advanced solid tumors.[1]
- Patient Population:
 - Inclusion Criteria: Patients with advanced solid tumors who experienced a chemotherapy delay of ≥7 days due to thrombocytopenia (platelet count <75 × 10⁹/L).[1][2]
 - Exclusion Criteria: Hematologic malignancies, thrombocytopenia due to reasons other than chemotherapy, and untreated brain metastases.[8]
- Study Design:
 - Patients were randomly assigned (1:1) to receive either oral hetrombopag or a matching placebo.[2]
 - The initial dose of hetrombopag was 7.5 mg once daily.
- Endpoints:
 - Primary Endpoint: The proportion of treatment responders, as defined in the table above.
 - Secondary Endpoints: Proportion of patients achieving a documented platelet response and resuming chemotherapy within 14 days, time to first platelet response, and duration of platelet response.[2]





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- To cite this document: BenchChem. [Hetrombopag Olamine for Chemotherapy-Induced Thrombocytopenia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607939#hetrombopag-olamine-for-chemotherapy-induced-thrombocytopenia]

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